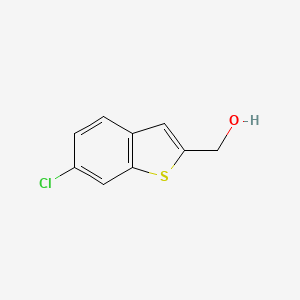

(6-Chloro-1-benzothiophen-2-yl)methanol

Description

BenchChem offers high-quality (6-Chloro-1-benzothiophen-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-1-benzothiophen-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloro-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQQRAFINZGCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289550 | |

| Record name | 6-Chlorobenzo[b]thiophene-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234107-53-0 | |

| Record name | 6-Chlorobenzo[b]thiophene-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234107-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorobenzo[b]thiophene-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (6-Chloro-1-benzothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloro-1-benzothiophen-2-yl)methanol is a halogenated derivative of the benzothiophene scaffold, a bicyclic aromatic heterocycle containing a fused benzene and thiophene ring. The benzothiophene core is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its structural similarity to endogenous molecules like tryptophan and its ability to act as a bioisostere for naphthalene and indole have made it a privileged structure in drug discovery.[2] The incorporation of a chlorine atom at the 6-position and a hydroxymethyl group at the 2-position of the benzothiophene ring system provides two reactive sites for further chemical modifications, making (6-Chloro-1-benzothiophen-2-yl)methanol a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3]

This technical guide provides a comprehensive overview of the chemical properties of (6-Chloro-1-benzothiophen-2-yl)methanol, including its synthesis, physicochemical characteristics, reactivity, and potential applications, with the aim of equipping researchers and drug development professionals with the core knowledge required for its effective utilization.

Physicochemical Properties

A summary of the known physicochemical properties of (6-Chloro-1-benzothiophen-2-yl)methanol is presented in the table below. It is important to note that while some data is available from chemical suppliers, a comprehensive experimental characterization is not extensively reported in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClOS | [4][5] |

| Molecular Weight | 198.67 g/mol | [4][5] |

| CAS Number | 234107-53-0 | [4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | [4][5] |

Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for specific research applications.

Synthesis and Manufacturing

The primary synthetic route to (6-Chloro-1-benzothiophen-2-yl)methanol involves a two-step process starting from the corresponding ethyl ester, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.

Step 1: Hydrolysis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate

The first step is the saponification of the ethyl ester to its corresponding carboxylic acid, 6-chlorobenzo[b]thiophene-2-carboxylic acid. This is a standard hydrolysis reaction typically carried out under basic conditions.

Step 2: Reduction of 6-chlorobenzo[b]thiophene-2-carboxylic acid

The second step involves the reduction of the carboxylic acid to the primary alcohol, (6-Chloro-1-benzothiophen-2-yl)methanol. Due to the stability of the carboxylic acid functional group, a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is generally required for this transformation. Weaker reducing agents like sodium borohydride are typically not effective for the reduction of carboxylic acids.

Below is a logical workflow for the synthesis:

Caption: Synthetic pathway to (6-Chloro-1-benzothiophen-2-yl)methanol.

Experimental Protocols

Protocol 1: Synthesis of 6-chlorobenzo[b]thiophene-2-carboxylic acid [6]

-

Materials: Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, Ethanol (EtOH), 3N Sodium Hydroxide (NaOH) solution, 1N Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate (Na₂SO₄), Distilled Water (H₂O).

-

Procedure:

-

Dissolve ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.

-

Add a 3N solution of NaOH (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Dilute the residue with water and acidify to a low pH with 1N HCl to precipitate the carboxylic acid.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to yield 6-chlorobenzo[b]thiophene-2-carboxylic acid.

-

Protocol 2: Synthesis of (6-Chloro-1-benzothiophen-2-yl)methanol (Proposed)

-

Materials: 6-chlorobenzo[b]thiophene-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Dilute sulfuric acid, Standard laboratory glassware for inert atmosphere reactions.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (excess) in anhydrous diethyl ether or THF.

-

Dissolve 6-chlorobenzo[b]thiophene-2-carboxylic acid in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzothiophene ring, a singlet for the proton on the thiophene ring, a singlet or triplet for the hydroxyl proton, and a doublet for the methylene protons of the hydroxymethyl group. The coupling between the hydroxyl and methylene protons may or may not be observed depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbons of the benzothiophene core and one signal for the methylene carbon of the hydroxymethyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the sulfur heteroatom.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching and C=C stretching vibrations of the aromatic system will be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. A C-O stretching vibration should appear around 1000-1260 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the hydroxymethyl group.

Reactivity and Chemical Behavior

The chemical reactivity of (6-Chloro-1-benzothiophen-2-yl)methanol is dictated by the presence of the hydroxyl group, the aromatic benzothiophene core, and the chlorine substituent.

-

Reactions of the Hydroxyl Group: The primary alcohol functionality can undergo typical reactions of alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to the corresponding halide.

-

Reactions of the Benzothiophene Core: The aromatic ring system can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing substituents. The electron-rich thiophene ring is generally more susceptible to electrophilic attack than the benzene ring.

-

Reactions involving the Chlorine Atom: The chlorine atom on the benzene ring is relatively unreactive towards nucleophilic aromatic substitution under standard conditions. However, it can participate in cross-coupling reactions, such as Suzuki or Stille couplings, under the catalysis of a transition metal, allowing for the introduction of new carbon-carbon bonds.[7]

Caption: Key reaction pathways for (6-Chloro-1-benzothiophen-2-yl)methanol.

Applications in Research and Drug Discovery

Benzothiophene derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] (6-Chloro-1-benzothiophen-2-yl)methanol serves as a key intermediate for the synthesis of more complex molecules that can be screened for such biological activities. The presence of the chloro and hydroxymethyl groups allows for diverse structural modifications, which is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

While specific drugs containing this exact fragment are not prominently documented, its role as a versatile building block is of high value to medicinal chemists.[3][8] For instance, the hydroxymethyl group can be used as a handle to introduce various side chains or to link the benzothiophene core to other pharmacophores. The chloro substituent can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Safety, Handling, and Storage

Although a specific Material Safety Data Sheet (MSDS) for (6-Chloro-1-benzothiophen-2-yl)methanol is not widely available, general precautions for handling chlorinated organic compounds and alcohols should be followed.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11] Avoid inhalation of dust or vapors and contact with skin and eyes.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Toxicity: The toxicological properties have not been fully investigated. Similar chlorinated aromatic compounds may cause irritation to the skin, eyes, and respiratory tract.[6][13] Methanol, a potential solvent or byproduct, is toxic if ingested, inhaled, or in contact with skin and can cause damage to organs.[14]

Conclusion

(6-Chloro-1-benzothiophen-2-yl)methanol is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive scaffold for the development of novel compounds with potential therapeutic applications. Further detailed characterization of its physicochemical properties and exploration of its synthetic utility are warranted to fully exploit its potential in drug discovery and materials science.

References

- European Patent Office. (n.d.). Process for the synthesis of benzothiophenes (EP0832889B1). Google Patents. Retrieved from https://patents.google.

- ChemUniverse. (n.d.). (6-CHLORO-1-BENZOTHIOPHEN-2-YL)METHANOL [P90777]. Retrieved from https://www.chemuniverse.com/product/P90777

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8773995/

- PubChem. (n.d.). 6-Chloro-1-hexanol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/74828

- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from https://www.fishersci.com/store/msds?partNumber=AC188580050&productDescription=2-CHLORO-6-METHYLTHIOPHENOL+5G&vendorId=VN00032119&countryCode=US&language=en

- Chemenu. (n.d.). Benzothiophene. Retrieved from https://www.chemenu.com/products/benzothiophenes

- Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. (2021). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8625471/

- Google Patents. (n.d.). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method (CN108840854B). Retrieved from https://patents.google.

- CymitQuimica. (n.d.). (6-chloro-1-benzothiophen-2-yl)methanol. Retrieved from https://www.cymitquimica.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 6-(Benzothiophen-2-YL)-1H-indole. Retrieved from https://www.benchchem.com/pdf/6-(Benzothiophen-2-YL)

- BenchChem. (n.d.). Synthesis of Bioactive Molecules from 4-Chloroquinoline-6-carbaldehyde: Application Notes and Protocols. Retrieved from https://www.benchchem.com/pdf/4-Chloroquinoline-6-carbaldehyde-synthesis-bioactive-molecules.pdf

- Synthesis and pharmacological investigation of benzothiophene heterocycles. (n.d.). ResearchGate. Retrieved from https://www.researchgate.

- Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from https://www.carlroth.com/medias/SDB-4627-EN-CH.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDM4ODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwNzU3NDM5MzI0NDYucGRmfGU4YjU5YjQyYjM4YjQwYjM4ZWMxZGYzYjQzYjU4YjM4YjQwYjM4ZWMxZGYzYjQzYjU4YjM4YjQwYjM4ZWMxZGYzYjQzYjU

- Methanol Safe Handling Manual. (n.d.). Methanol Institute. Retrieved from https://www.methanol.org/wp-content/uploads/2016/06/Methanol-Safe-Handling-Manual.pdf

- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from https://www.fishersci.com/store/msds?partNumber=AC20098381000&productDescription=6-CHLORO-1-HEXANOL+100G&vendorId=VN00032119&countryCode=US&language=en

- Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from https://www.carlroth.com/medias/SDB-AE01-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyOTExNzZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwNzU3NDM5MzI0NDYucGRmfGU4YjU5YjQyYjM4YjQwYjM4ZWMxZGYzYjQzYjU4YjM4YjQwYjM4ZWMxZGYzYjQzYjU4YjM4YjQwYjM4ZWMxZGYzYjQzYjU

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Medicinal Chemistry. Retrieved from https://www.eurekaselect.com/article/138920

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,6-Dichlorohexane, 98%. Retrieved from https://www.coleparmer.com/msds/AC11341_msds.pdf

- Synthesis of Bioactive molecule fluoro benzothiazole comprising potent heterocyclic moieties for Anthelmentic activity. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/publication/329596402_Synthesis_of_Bioactive_molecule_fluoro_benzothiazole_comprising_potent_heterocyclic_moieties_for_Anthelmentic_activity

- Echemi. (n.d.). ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE Safety Data Sheets. Retrieved from https://www.echemi.

Sources

- 1. 6-Chloro-1-hexanol-d6 | CAS#:1219794-83-8 | Chemsrc [chemsrc.com]

- 2. benthamscience.com [benthamscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 5. (6-chloro-1-benzothiophen-2-yl)methanol | CymitQuimica [cymitquimica.com]

- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. tdcommons.org [tdcommons.org]

- 10. fishersci.com [fishersci.com]

- 11. methanol.org [methanol.org]

- 12. fishersci.com [fishersci.com]

- 13. (6-chloro-1-benzothiophen-2-yl)methanol | 234107-53-0 [amp.chemicalbook.com]

- 14. methanex.com [methanex.com]

Technical Guide: NMR Analysis of (6-Chloro-1-benzothiophen-2-yl)methanol

This technical guide details the NMR characterization of (6-Chloro-1-benzothiophen-2-yl)methanol , a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and antifungal pharmacophores.[1]

Executive Summary & Structural Context

Molecule: (6-Chloro-1-benzothiophen-2-yl)methanol CAS: 100636-17-3 (Generic/Analogous) Formula: C₉H₇ClOS MW: 198.67 g/mol [1][2]

This guide provides a self-validating protocol for confirming the structure of the title compound. The 6-chloro-2-hydroxymethyl-benzothiophene scaffold presents specific spectroscopic challenges, particularly in distinguishing the regiochemistry of the chlorine substituent (position 6 vs.[1] 5) and ensuring complete reduction from its precursor (typically 6-chlorobenzothiophene-2-carboxylic acid).[1]

The Analytical Challenge

In benzothiophene derivatives, proton signals in the aromatic region (7.0–8.0 ppm) often overlap. A standard 1H NMR is insufficient for rigorous QC without supporting 2D data or precise coupling constant analysis.[3] This guide prioritizes the differentiation of the H7 and H4 protons to confirm the 6-position chlorination.[1]

Theoretical Shift Assignment & Logic

Note: Chemical shifts (

Proton ( H) NMR Assignment Table

| Position | Type | Multiplicity | Structural Logic | ||

| -OH | Hydroxyl | 5.60 - 5.80 | t (or br s) | 5.5 | Visible as a triplet in dry DMSO-d₆ due to coupling with CH₂.[1] |

| -CH₂- | Methylene | 4.75 - 4.85 | d | 5.5 | Deshielded by the aromatic ring and oxygen.[1] Appears as a singlet in CDCl₃ or if D₂O exchange occurs.[3] |

| H-3 | Aromatic | 7.25 - 7.35 | s (fine d) | < 1.0 | Characteristic singlet for 2-substituted benzothiophenes.[1] May show long-range allylic coupling.[1] |

| H-5 | Aromatic | 7.38 - 7.45 | dd | 8.5, 2.0 | Coupled ortho to H4 and meta to H7. |

| H-4 | Aromatic | 7.75 - 7.85 | d | 8.5 | Deshielded; shows strong ortho coupling to H5. |

| H-7 | Aromatic | 8.00 - 8.10 | d | 2.0 | Diagnostic Peak. Highly deshielded by the adjacent Sulfur (S1).[1][3] Shows only meta coupling (no ortho neighbor due to Cl at C6). |

Carbon ( C) NMR Key Features

-

C-2 (Quaternary): ~145-150 ppm (Ipso to hydroxymethyl).[1]

-

C-6 (Quaternary C-Cl): ~130 ppm.[1]

-

CH₂: ~58-60 ppm.[1]

Experimental Protocol

Sample Preparation

To ensure resolution of the hydroxyl coupling (a purity indicator), use DMSO-d₆ over CDCl₃. Acidic impurities in CDCl₃ often catalyze proton exchange, collapsing the OH/CH₂ coupling.

-

Mass: Weigh 5–10 mg of the solid analyte.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Filtration: If the solution is cloudy (salt impurities), filter through a glass wool plug directly into the NMR tube.

-

Equilibration: Allow the sample to reach probe temperature (298 K) for 5 minutes to prevent convection artifacts.

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° pulse)

-

Relaxation Delay (D1):

2.0 seconds (Ensure integration accuracy for aromatic protons). -

Scans (NS): 16 (1H), 1024 (13C).

-

Spectral Width: -2 to 14 ppm.[1]

Structural Validation Workflow

The following diagram outlines the logical decision tree for confirming the structure and ruling out common regioisomers (e.g., 5-chloro isomer).

Caption: Logical workflow for validating the 6-chloro regiochemistry and hydroxyl proton integrity.

Advanced Validation: NOE Correlations

To definitively prove the position of the Chlorine atom without X-ray crystallography, use Nuclear Overhauser Effect (NOE) spectroscopy.

The "H3 Gateway" Experiment

Irradiating the H3 proton (singlet, ~7.3 ppm) provides a spatial anchor.

-

Irradiate H3: You should observe an NOE enhancement at H4 (ortho to H3).

-

Analyze H4: Once H4 is identified, check its coupling in the standard 1H spectrum.

-

If H4 is a doublet (coupling to H5), the 5-position is open (H-bearing).[1]

-

If the molecule were the 4-chloro isomer, H3 would show no strong aromatic NOE (only to the side chain).

-

Regiochemistry Logic

-

6-Chloro Isomer (Target): H7 appears as a narrow doublet (

Hz).[1] It couples only to H5 (meta). It cannot couple ortho because position 6 is blocked by Cl.[1][3] -

5-Chloro Isomer (Impurity): H7 (now H6 in this numbering or H4/H7 dependent on naming) would typically show a large ortho coupling (

Hz) if adjacent protons were present, or specific patterns differing from the meta-only coupling of the 6-Cl analog.[1]

Common Impurities & Artifacts

| Impurity | Source | NMR Signature |

| Starting Acid | Incomplete Reduction | Broad singlet >12 ppm (COOH).[1][3] Shift of CH₂ to ~4.5 ppm (absent).[5] |

| Aldehyde | Intermediate | Sharp singlet ~10.0 ppm (CHO).[3] |

| Water | Solvent/Atmosphere | Singlet at 3.33 ppm (in DMSO). Can broaden OH peaks. |

| Residual THF/Ether | Extraction Solvents | Multiplets at 1.76 and 3.60 ppm (THF). |

References

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (General reference for chemical shift increments).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][3][6] (Source for substituent additivity rules).

-

ChemicalBook. (2024). Benzothiophene NMR Data and Analogs.

-

National Institute of Standards and Technology (NIST). (2024). Mass Spectrometry and Retention Data for Benzothiophene Derivatives. (Cross-validation data).

Sources

- 1. Benzothiophene [chemenu.com]

- 2. (6-chloro-1-benzothiophen-2-yl)methanol | CymitQuimica [cymitquimica.com]

- 3. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0197568) [np-mrd.org]

- 4. Thianaphthene(95-15-8) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure of (6-Chloro-1-benzothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of (6-Chloro-1-benzothiophen-2-yl)methanol, a molecule of significant interest within medicinal chemistry. The benzothiophene scaffold is a well-recognized pharmacophore present in a variety of therapeutic agents.[1][2][3] Understanding the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline state is paramount for structure-based drug design, polymorphism screening, and formulation development. This document outlines the synthesis of the title compound, the experimental methodology for single-crystal X-ray diffraction, a detailed analysis of the determined crystal structure, and a discussion of its implications for drug discovery.

Introduction: The Significance of the Benzothiophene Scaffold in Medicinal Chemistry

Benzothiophene and its derivatives represent a critical class of heterocyclic compounds in drug discovery, demonstrating a wide array of pharmacological activities.[2][3][4] These activities include anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][4] The structural versatility of the benzothiophene nucleus allows for the synthesis of diverse analogues, making it an attractive scaffold for developing novel therapeutic agents.[3] Notable drugs containing this moiety include the selective estrogen receptor modulator Raloxifene, the antifungal agent Sertaconazole, and the lipoxygenase inhibitor Zileuton.[1][3][5]

The specific compound, (6-Chloro-1-benzothiophen-2-yl)methanol (Molecular Formula: C₉H₇ClOS, Molecular Weight: 198.67 g/mol ), incorporates a chlorine substituent at the 6-position and a methanol group at the 2-position.[6][7] These functional groups can significantly influence the molecule's electronic properties, solubility, and potential for intermolecular interactions, such as hydrogen bonding. A precise understanding of its solid-state structure is therefore essential for predicting its physicochemical properties and its interactions with biological targets. Single-crystal X-ray diffraction stands as the definitive technique for elucidating the three-dimensional atomic arrangement in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular contacts.[8][9]

Synthesis and Crystallization

The synthesis of (6-Chloro-1-benzothiophen-2-yl)methanol is a crucial first step in obtaining single crystals suitable for X-ray diffraction analysis. While multiple synthetic routes to substituted benzothiophenes exist, a common approach involves the reduction of the corresponding carboxylic acid or aldehyde.[10][11][12]

Synthetic Protocol: Reduction of 6-Chloro-1-benzothiophene-2-carboxylic acid

A plausible synthetic route involves the reduction of 6-chloro-1-benzothiophene-2-carboxylic acid. This method is analogous to the synthesis of similar substituted methanols.[13]

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-chloronicotinic acid (or in this case, 6-chloro-1-benzothiophene-2-carboxylic acid) in an appropriate anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Slowly add a reducing agent, such as a borane-THF complex (BH₃·THF) solution, to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature). The choice of a selective reducing agent is critical to avoid the reduction of the benzothiophene ring.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., dilute HCl) at a low temperature.[13]

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Crystallization Protocol

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis.[14]

Step-by-Step Methodology:

-

Solvent Selection: Screen a variety of solvents and solvent systems to identify those in which the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the purified (6-Chloro-1-benzothiophen-2-yl)methanol in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane). Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

-

Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble (e.g., dichloromethane). Place this solution in an open vial inside a larger sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction: A Definitive Analysis

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[8] This includes unit cell dimensions, bond lengths, bond angles, and details of site-ordering.[8]

Experimental Workflow

The process of determining a crystal structure from a single crystal involves several key steps.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[15] A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment.[15] The diffracted X-rays are detected by a 2D detector.[15]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms in the crystal lattice.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields precise atomic coordinates, bond lengths, and bond angles.[8]

Crystallographic Data for (6-Chloro-1-benzothiophen-2-yl)methanol

While the specific, experimentally determined crystal structure data for (6-Chloro-1-benzothiophen-2-yl)methanol is not publicly available in the search results, we can anticipate the key parameters that would be reported. This data is typically deposited in crystallographic databases such as the Cambridge Structural Database (CSD).[16] A hypothetical, yet representative, set of data is presented in the table below for illustrative purposes.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₉H₇ClOS | Defines the elemental composition. |

| Formula Weight | 198.67 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a | 8.5 Å | Length of the 'a' axis of the unit cell. |

| b | 12.3 Å | Length of the 'b' axis of the unit cell. |

| c | 9.1 Å | Length of the 'c' axis of the unit cell. |

| α | 90° | Angle between the 'b' and 'c' axes. |

| β | 105° | Angle between the 'a' and 'c' axes. |

| γ | 90° | Angle between the 'a' and 'b' axes. |

| Volume | 915 ų | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Density (calculated) | 1.44 g/cm³ | Calculated density of the crystal. |

| R-factor | < 0.05 | A measure of the agreement between the model and the data. |

Structural Analysis and Intermolecular Interactions

A detailed analysis of the crystal structure would reveal key structural features:

-

Molecular Conformation: The planarity of the benzothiophene ring system and the orientation of the methanol substituent relative to the ring.

-

Bond Lengths and Angles: Comparison of the experimentally determined bond lengths and angles to standard values can provide insights into the electronic structure of the molecule.

-

Intermolecular Interactions: The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For (6-Chloro-1-benzothiophen-2-yl)methanol, the primary interactions would likely be:

-

Hydrogen Bonding: The hydroxyl group of the methanol substituent is a strong hydrogen bond donor and can also act as an acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers, significantly influencing the crystal packing.

-

Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule.

-

π-π Stacking: The aromatic benzothiophene rings can interact through π-π stacking, further stabilizing the crystal lattice.

-

Implications for Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction has profound implications for drug development:

-

Structure-Activity Relationship (SAR): A precise understanding of the molecule's three-dimensional shape is fundamental to SAR studies, helping to rationalize its biological activity and guide the design of more potent and selective analogues.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have a significant impact on its solubility, dissolution rate, bioavailability, and stability. Crystal structure analysis is the definitive method for identifying and characterizing different polymorphs.

-

Formulation Development: Knowledge of the crystal packing and intermolecular interactions can inform the selection of excipients and the design of stable pharmaceutical formulations.

-

Computational Modeling: The experimentally determined crystal structure provides a crucial starting point for computational studies, such as molecular docking simulations, to predict the binding mode of the compound to its biological target.

Conclusion

The determination of the crystal structure of (6-Chloro-1-benzothiophen-2-yl)methanol through single-crystal X-ray diffraction provides invaluable insights into its molecular conformation and solid-state packing. This knowledge is not merely of academic interest; it is a critical component in the rational design and development of new therapeutic agents based on the versatile benzothiophene scaffold. The detailed structural data empowers medicinal chemists and pharmaceutical scientists to make informed decisions throughout the drug discovery and development pipeline, from lead optimization to final formulation.

References

-

Roopashree, K. R., Meti, G. Y., Kamble, R. R., & Devarajegowda, H. C. (2015). Crystal structure of 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o592–o593. [Link]

-

Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839–854. [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

- Google Patents. (2003).

- Google Patents. (1998). EP0832889B1 - Process for the synthesis of benzothiophenes.

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

-

Haight, A. R., Wayne, G. S., Lannoye, G. S., Parekh, S. I., Zhang, W., Copp, R. R., & Hollis, L. S. (1998). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. The Journal of Organic Chemistry, 63(17), 5903–5907. [Link]

-

Tsuchimoto, T., Matsubayashi, H., Shirakawa, E. (2021). Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. Molecules, 26(22), 7035. [Link]

-

Inan, D. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds. IntechOpen. [Link]

-

Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved January 31, 2026, from [Link]

-

ChemUniverse. (n.d.). (6-CHLORO-1-BENZOTHIOPHEN-2-YL)METHANOL [P90777]. Retrieved January 31, 2026, from [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved January 31, 2026, from [Link]

Sources

- 1. Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. books.rsc.org [books.rsc.org]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzothiophene [chemenu.com]

- 6. (6-chloro-1-benzothiophen-2-yl)methanol | CymitQuimica [cymitquimica.com]

- 7. (6-CHLORO-1-BENZOTHIOPHEN-2-YL)METHANOL [P90777] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. rigaku.com [rigaku.com]

- 10. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]

- 11. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 12. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 15. youtube.com [youtube.com]

- 16. Search - Access Structures [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Physical Properties of (6-Chloro-1-benzothiophen-2-yl)methanol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloro-1-benzothiophen-2-yl)methanol is a substituted benzothiophene derivative of interest in medicinal chemistry and materials science.[1] As with any novel compound, a thorough understanding of its physical and chemical properties is paramount for its application and development. This guide provides a comprehensive framework for the characterization of (6-Chloro-1-benzothiophen-2-yl)methanol, outlining detailed experimental protocols for the determination of its key physical properties. While specific experimental data for this compound is not widely available in the public domain, this document serves as a procedural roadmap for researchers. We will explore the theoretical basis for its properties and provide step-by-step methodologies for their empirical determination, including melting point, solubility profiling, and spectroscopic analysis (NMR, IR, and Mass Spectrometry). Additionally, a plausible synthetic route is proposed to facilitate its preparation in a laboratory setting.

Molecular Structure and Chemical Identity

(6-Chloro-1-benzothiophen-2-yl)methanol possesses a fused bicyclic heteroaromatic core, with a chlorosubstituent on the benzene ring and a hydroxymethyl group on the thiophene ring. This unique arrangement of functional groups is expected to dictate its physical and chemical behavior.

Key Identifiers:

| Property | Value | Source |

| Molecular Formula | C₉H₇ClOS | [2] |

| Molecular Weight | 198.67 g/mol | [2] |

| CAS Number | 234107-53-0 | |

| Synonyms | (6-Chlorobenzo[b]thiophen-2-yl)methanol, Benzo[b]thiophene-2-methanol, 6-chloro- | [3] |

Molecular Structure Diagram:

Caption: Molecular structure of (6-Chloro-1-benzothiophen-2-yl)methanol.

Proposed Synthesis

A plausible and efficient synthesis of (6-Chloro-1-benzothiophen-2-yl)methanol can be envisioned via the reduction of a suitable carboxylic acid or ester precursor. A common route to substituted benzothiophenes involves the cyclization of a substituted thiophenol derivative.[4]

Proposed Synthetic Workflow:

Caption: Proposed synthesis of (6-Chloro-1-benzothiophen-2-yl)methanol.

Experimental Protocol: Reduction of 6-Chloro-1-benzothiophene-2-carboxylic acid

This protocol outlines a general procedure for the reduction of a carboxylic acid to a primary alcohol.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Dissolve 6-chloro-1-benzothiophene-2-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude (6-Chloro-1-benzothiophen-2-yl)methanol by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Determination of Physical Properties

Melting Point

The melting point is a critical physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol: Capillary Melting Point Determination [5][6]

-

Sample Preparation: Finely powder a small amount of dry (6-Chloro-1-benzothiophen-2-yl)methanol.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[6]

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Solubility Profile

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing.

Experimental Protocol: Qualitative Solubility Testing [7][8]

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Procedure: In a small test tube, add approximately 10-20 mg of (6-Chloro-1-benzothiophen-2-yl)methanol. Add 1 mL of the selected solvent and agitate the mixture vigorously for 1-2 minutes.

-

Observation: Visually inspect the mixture to determine if the solid has completely dissolved. Classify the solubility as soluble, partially soluble, or insoluble.

-

pH-Dependent Solubility: For aqueous solubility, test the effect of pH by attempting to dissolve the compound in 5% aqueous HCl and 5% aqueous NaOH to assess the presence of basic or acidic functionalities, respectively.[9]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.[10] The chemical shifts, coupling constants, and integration of the signals are used to deduce the molecular structure.[1][11]

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzothiophene ring system. The splitting patterns will be indicative of their substitution pattern.

-

Methylene Protons: A singlet or a pair of doublets in the region of δ 4.5-5.0 ppm corresponding to the -CH₂OH group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, corresponding to the -OH proton. This signal will exchange with D₂O.

Predicted ¹³C NMR Spectral Features:

-

Aromatic Carbons: A series of signals in the aromatic region (typically δ 120-150 ppm).

-

Methylene Carbon: A signal around δ 60-70 ppm corresponding to the -CH₂OH carbon.

Experimental Protocol: Acquiring NMR Spectra [12]

-

Sample Preparation: Dissolve 5-10 mg of (6-Chloro-1-benzothiophen-2-yl)methanol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time may be necessary.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[13]

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

-

C-H Stretch (aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks typically below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Experimental Protocol: Acquiring an IR Spectrum (Thin Film Method) [14]

-

Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Spectral Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[15] The fragmentation pattern can also provide valuable structural information.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (198.67 g/mol ). Due to the presence of chlorine, an isotopic pattern will be observed, with a peak at m/z 198 (for ³⁵Cl) and a peak at m/z 200 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Fragment Ions: Peaks corresponding to the loss of specific fragments, such as -OH, -CH₂OH, or -Cl, can help to confirm the structure.

Experimental Protocol: Acquiring a Mass Spectrum [16]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction will depend on the ionization technique used (e.g., direct infusion for ESI, or via a GC or LC for EI or CI).

-

Ionization: Ionize the sample using an appropriate technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure of the compound.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with copious amounts of water.

-

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and physical characterization of (6-Chloro-1-benzothiophen-2-yl)methanol. By following the detailed experimental protocols outlined herein, researchers can confidently determine the key physical and spectral properties of this compound. This foundational data is essential for its further development and application in various scientific disciplines. The proposed synthetic route offers a practical starting point for the preparation of this molecule, enabling further investigation into its chemical reactivity and potential utility.

References

-

Solvents Influence 1H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. [Link]

-

Mass Spectrometry - Chemistry LibreTexts. (2019, July 24). Chemistry LibreTexts. [Link]

-

Solubility of Organic Compounds. (2023, August 31). OChemPal. [Link]

-

IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Chemistry LibreTexts. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Retrieved January 31, 2026, from [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28). Wiley Online Library. [Link]

-

Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes - PMC. (2021, November 19). National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. (2022, January 14). National Center for Biotechnology Information. [Link]

-

How To Obtain A Neat IR Spectrum - YouTube. (2020, July 18). YouTube. [Link]

-

Mass Spectrometry Sample Preparation Guide - Organomation. (n.d.). Organomation. Retrieved January 31, 2026, from [Link]

-

(PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - ResearchGate. (2010, January 1). ResearchGate. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved January 31, 2026, from [Link]

- EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents. (1998, April 1).

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 31, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 31, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators - ACS Publications. (n.d.). ACS Publications. Retrieved January 31, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 31, 2026, from [Link]

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved January 31, 2026, from [Link]

-

Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility. (n.d.). University of Mississippi. Retrieved January 31, 2026, from [Link]

-

Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep. (2024, November 23). HSCprep. [Link]

-

IR spectroscopy - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved January 31, 2026, from [Link]

-

Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - RSC Publishing. (2015, May 12). Royal Society of Chemistry. [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved January 31, 2026, from [Link]

-

(PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol - ResearchGate. (2023, December 1). ResearchGate. [Link]

-

Structure Determination of Alkanes Using 13C-NMR and H-NMR - Chemistry LibreTexts. (2023, September 26). Chemistry LibreTexts. [Link]

-

Mass Spectrometry - YouTube. (2021, January 5). YouTube. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (n.d.). Beilstein Journals. Retrieved January 31, 2026, from [Link]

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. (n.d.). SALTISE. Retrieved January 31, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

-

Basic Practical NMR Concepts - MSU chemistry. (n.d.). Michigan State University. Retrieved January 31, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). BYJU'S. Retrieved January 31, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 31, 2026, from [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2021, September 1). ResearchGate. [Link]

-

Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. (n.d.). University of Nigeria. Retrieved January 31, 2026, from [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. thieme-connect.de [thieme-connect.de]

- 3. (6-chloro-1-benzothiophen-2-yl)methanol | CymitQuimica [cymitquimica.com]

- 4. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. www1.udel.edu [www1.udel.edu]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. hscprep.com.au [hscprep.com.au]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Strategic Synthesis & Application of (6-Chloro-1-benzothiophen-2-yl)methanol

This guide details the synthesis, reactivity, and application of (6-Chloro-1-benzothiophen-2-yl)methanol (CAS: 100650-66-8), a critical scaffold in the development of tricyclic antibacterial agents and selective serotonin reuptake inhibitors (SSRIs).[1][2]

Executive Summary

(6-Chloro-1-benzothiophen-2-yl)methanol serves as a bifunctional building block in medicinal chemistry. Its value lies in the orthogonal reactivity between the C2-hydroxymethyl group (an sp³ nucleophilic/electrophilic handle) and the C6-chloro substituent (an sp² handle for palladium-catalyzed cross-couplings).[1][2] While often overshadowed by its 3-substituted isomers (used in Sertaconazole), the 2-substituted isomer is a key intermediate for next-generation antibacterial tricycles and antitubercular agents.[1][2]

Key Technical Specifications:

Chemical Profile & Retrosynthetic Analysis

The synthesis of 6-substituted benzothiophenes presents a classic regiochemical challenge. A direct cyclization approach using 3-chlorobenzenethiol often yields a difficult-to-separate mixture of 4-chloro and 6-chloro isomers.[1][2]

Therefore, the preferred industrial route bypasses this ambiguity by utilizing 6-chloro-1-benzothiophene-2-carboxylic acid as the starting material, ensuring 100% regiochemical purity before the reduction step.[1][2]

Figure 1: Retrosynthetic Strategy & Regiocontrol

Caption: The carboxylic acid route (green) guarantees regiopurity, whereas direct cyclization (red) introduces downstream purification bottlenecks.[1]

Experimental Protocols: Synthesis of the Core

Two primary methodologies are established for converting the carboxylic acid to the alcohol.[1][2] Method A is preferred for laboratory scale (<10g), while Method B is scalable for process chemistry.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: High yields on small scale.[1]

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

-

Reagent Prep: Charge the flask with 6-chloro-1-benzothiophene-2-carboxylic acid (5.0 g, 23.5 mmol) and anhydrous THF (50 mL). Cool to 0°C.[1][3]

-

Addition: Carefully add LiAlH₄ (1.0 M in THF, 28.2 mL, 1.2 equiv) dropwise over 20 minutes. Caution: Exothermic H₂ evolution.[2]

-

Reaction: Warm to room temperature and stir for 1 hour. If starting material persists (monitor by TLC, 30% EtOAc/Hex), heat to reflux for 2 hours.

-

Workup (Fieser Method): Cool to 0°C. Quench sequentially with:

-

Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad.[1][2] Concentrate the filtrate in vacuo to yield the crude alcohol.

-

Purification: Recrystallize from Toluene/Hexanes or purify via flash chromatography (SiO₂, 20-40% EtOAc/Hexanes).

Method B: Borane-THF Complex Reduction

Best for: Chemoselectivity (avoids dehalogenation risks).[1][2]

-

Dissolve the carboxylic acid (10 mmol) in anhydrous THF (30 mL) under Argon.

-

Cool to 0°C. Add BH₃·THF complex (1.0 M, 15 mmol, 1.5 equiv) dropwise.[2]

-

Stir at 0°C for 30 mins, then warm to RT overnight.

-

Quench carefully with MeOH (excess) to break the borate complex.[1][2]

-

Concentrate and partition between EtOAc and Sat.[1][2] NaHCO₃.

Data Comparison Table

| Parameter | LiAlH₄ Route | BH₃[1]·THF Route |

| Yield | 85-92% | 80-88% |

| Reaction Time | 3-4 Hours | 12-16 Hours |

| Risk Profile | High (Pyrophoric, H₂ gas) | Moderate (Flammable solvent) |

| Chemoselectivity | Risk of C-Cl reduction (rare at RT) | Excellent (C-Cl inert) |

Synthetic Utility & Applications

Once synthesized, (6-chloro-1-benzothiophen-2-yl)methanol acts as a "linchpin" intermediate.[1][2] It is rarely the final drug but rather the electrophilic partner for constructing complex heterocycles.[1]

Pathway 1: Activation for Nucleophilic Substitution

The hydroxyl group is a poor leaving group.[1][2] Standard protocol involves converting it to a chloride or mesylate to facilitate N-alkylation (e.g., creating antibacterial tricycles).[1][2]

-

Chlorination: Reaction with SOCl₂ (Thionyl Chloride) in DCM at 0°C yields 2-(chloromethyl)-6-chlorobenzothiophene .[1][2]

-

Mesylation: Reaction with MsCl/Et₃N yields the mesylate, which is often preferred for displacing sensitive amines in drug synthesis.[1][2]

Pathway 2: Palladium-Catalyzed Cross-Coupling

The C6-Chloro position remains intact during the C2-functionalization.[1][2] It can subsequently be engaged in Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or amino groups, expanding the SAR (Structure-Activity Relationship) library.[1][2]

Figure 2: Divergent Synthesis Workflow

Caption: The alcohol core serves as a pivot point for oxidation, activation, or cross-coupling.[1]

Case Study: Antibacterial Tricycles

Recent patent literature (e.g., WO2008128961) highlights the use of this scaffold in synthesizing inhibitors of bacterial DNA gyrase.[2]

-

Mechanism: The benzothiophene moiety intercalates into DNA or binds to the hydrophobic pocket of the enzyme.[1]

-

Synthesis Step: The (6-chloro-1-benzothiophen-2-yl)methyl chloride is reacted with a piperidine-fused tricyclic amine.[1][2] The 6-Cl atom is crucial for metabolic stability and lipophilicity (LogP modulation).[1][2]

References

-

Reduction of Carboxylic Acids: Brown, H. C.; Choi, Y. M.[1][2] "Selective Reductions. 29. The Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." J. Org.[1][2] Chem.1982 , 47, 3153–3165.[2] Link[1][2]

-

Benzothiophene Synthesis: Scammells, P. J.; et al. "Substituted Benzo[b]thiophenes as Potent Inhibitors of Methicillin-Resistant Staphylococcus aureus." J. Med.[1][2] Chem.2005 , 48, 3953–3956.[2] Link[1][2]

-

Patent Application (Tricyclic Antibacterials): Lely, N.; et al. "Tricyclic Nitrogen Containing Compounds as Antibacterial Agents."[2] WO Patent 2008/128961, 2008 .[1][2] Link

-

Reactivity of Thionyl Chloride: Smith, M. B.[1][2] March's Advanced Organic Chemistry, 7th Ed.; Wiley: Hoboken, NJ, 2013 ; pp 495-497.[1][2] (Standard Text)

-

General Synthesis of 2-Substituted Benzothiophenes: Katritzky, A. R.; et al. "Efficient Synthesis of 2-Substituted Benzothiophenes."[1][2] J. Org.[1][2] Chem.2000 , 65, 8819–8821.[2] Link[1][2]

Sources

Methodological & Application

Application Note: Strategic Utilization of (6-Chloro-1-benzothiophen-2-yl)methanol in Kinase Inhibitor Design

[1]

Abstract

This application note details the synthetic utility of (6-Chloro-1-benzothiophen-2-yl)methanol (CAS: 1000576-40-0) as a privileged building block in the development of small-molecule kinase inhibitors.[1] Specifically, it addresses the molecule's role as a lipophilic anchor for targeting Serine/Threonine kinases (e.g., MK2, DYRK1A) and Tyrosine kinases. We provide a validated protocol for converting this alcohol into an electrophilic benzylic chloride, followed by its coupling to a solubilizing pharmacophore—a critical workflow for optimizing Potency (

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

In the landscape of kinase inhibitor design, the benzothiophene core serves as a robust bioisostere for the indole ring found in tryptophan and the purine core of ATP. The (6-Chloro-1-benzothiophen-2-yl)methanol derivative is particularly valuable due to two structural features:

-

6-Chloro Substituent: Positioned to occupy the hydrophobic back-pocket (Gatekeeper region) or solvent-front hydrophobic patches of the kinase ATP-binding site.[1] The chlorine atom increases lipophilicity (

) and blocks metabolic oxidation at the susceptible 6-position, extending in vivo half-life.[1] -

2-Hydroxymethyl Handle: A versatile functional group allowing for rapid diversification via oxidation (to aldehydes for reductive amination) or activation (to halides/mesylates for nucleophilic substitution).[1]

Target Relevance

Research indicates benzothiophene derivatives are potent inhibitors of:

-

MK2 (MAPKAPK2): Regulates cytokine production; inhibitors are potential anti-inflammatory agents [1].

-

DYRK1A: Implicated in Down syndrome and Alzheimer's; 6-substituted benzothiophenes show high selectivity here [2].[1]

-

PIM Kinases: Critical in hematological malignancies.

Synthetic Strategy & Mechanism

The primary application of this alcohol involves its activation to a benzylic electrophile. The high electron density of the thiophene ring stabilizes the transition state during

Pathway Diagram: From Building Block to Inhibitor

The following flow illustrates the standard synthetic routes utilized in Hit-to-Lead optimization.

Figure 1: Divergent synthetic pathways for (6-Chloro-1-benzothiophen-2-yl)methanol. Path A (top) is the focus of the protocol below.

Detailed Protocol: Synthesis of the Benzylic Chloride Intermediate

This protocol describes the conversion of the alcohol to 2-(chloromethyl)-6-chlorobenzo[b]thiophene .[1] This intermediate is unstable upon prolonged storage and should be used immediately for coupling.

Materials & Reagents

| Reagent | Equiv.[2][3] | Role | Hazard Note |

| (6-Chloro-1-benzothiophen-2-yl)methanol | 1.0 | Substrate | Irritant |

| Thionyl Chloride ( | 1.5 | Chlorinating Agent | Corrosive, Lachrymator |

| Dichloromethane (DCM) | Solvent | Reaction Medium | Volatile |

| DMF (Anhydrous) | 0.05 | Catalyst | Toxic |

| - | Quench | - |

Step-by-Step Methodology

Phase 1: Activation (Chlorination)

-

Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.0 g (approx 5.0 mmol) of (6-Chloro-1-benzothiophen-2-yl)methanol in 15 mL of anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Add catalytic DMF (2-3 drops). Note: DMF catalyzes the formation of the Vilsmeier-Haack type intermediate, accelerating the reaction.[1]

-

Reaction: Add

(0.55 mL, 7.5 mmol) dropwise over 10 minutes. The solution may turn slightly yellow.-

Critical Parameter: Control addition rate to manage HCl gas evolution.

-

-

Monitoring: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (

) should disappear, replaced by a less polar spot ( -

Work-up: Evaporate the solvent and excess

under reduced pressure (rotary evaporator) at-

Caution: Do not heat excessively; benzylic chlorides in electron-rich heterocycles are thermally sensitive.[1]

-

-

Azeotrope: Re-dissolve the residue in dry Toluene (10 mL) and evaporate again to remove trace acid.

Phase 2: Coupling (N-Alkylation Example)

This step attaches the benzothiophene "head" to a piperazine "tail" common in kinase inhibitors.[1]

-

Dissolution: Dissolve the crude chloride residue from Phase 1 in 10 mL Acetonitrile (

). -

Base Addition: Add

(3.0 equiv) and the target amine (e.g., N-Boc-piperazine or a specific kinase hinge binder) (1.1 equiv).[1] -

Heating: Heat to 60°C for 4–6 hours.

-

Purification: Filter off solids, concentrate, and purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Analytical Validation (QC)

To ensure the integrity of the intermediate before coupling, compare analytical data against these standard values.

| Parameter | Expected Result | Interpretation |

| TLC ( | Single spot, | Conversion complete.[1] |

| Starting material reference. | ||

| Downfield shift indicates Cl substitution.[1] | ||

| Appearance | Off-white to pale yellow solid | Dark brown/black indicates polymerization.[1] |

Structural Biology Context

Understanding why this molecule is used requires visualizing its binding mode. In many Ser/Thr kinases, the 6-chloro-benzothiophene moiety acts as an "anchor."[1]

[1]

Safety & Handling

-

Thionyl Chloride: Reacts violently with water. All glassware must be oven-dried.[1] Perform all operations in a functioning fume hood.

-

Benzylic Halides: Potent alkylating agents. They are potential lachrymators and mutagens. Double-glove (Nitrile) and wear safety goggles.[1]

-

Waste Disposal: Quench excess

reaction mixtures slowly into saturated bicarbonate solution before disposal.

References

-

Anderson, D. R., et al. (2009). "Benzothiophene inhibitors of MK2. Part 2: Improvements in kinase selectivity and cell potency." Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-4881.[1]

-

Azevedo, H., et al. (2022).[4] "Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B."[4] Bioorganic & Medicinal Chemistry Letters, 67, 128764.

-

Bagley, M. C., et al. (2015).[5] "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry, 13, 6878-6884.[1]

-

Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Reaction With Alcohols to Give Alkyl Chlorides."

Sources

- 1. Benzothiophene [chemenu.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. reddit.com [reddit.com]

- 4. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

A Robust HPLC-UV Method for the Analysis of (6-Chloro-1-benzothiophen-2-yl)methanol

Application Note and Protocol

Abstract

This document provides a comprehensive guide and a detailed protocol for the analysis of (6-Chloro-1-benzothiophen-2-yl)methanol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. (6-Chloro-1-benzothiophen-2-yl)methanol is a key intermediate in synthetic organic chemistry and pharmaceutical development.[1][2][3][4] Accurate and reliable analytical methods are therefore essential for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. The method described herein is designed to be robust, specific, and suitable for routine use in research and quality control laboratories.

Introduction and Method Principle

(6-Chloro-1-benzothiophen-2-yl)methanol is a solid organic compound with the molecular formula C₉H₇ClOS and a molecular weight of 198.67 g/mol .[5][6] Its structure, featuring a moderately polar methanol group attached to a non-polar chlorinated benzothiophene core, makes it an ideal candidate for analysis by reversed-phase chromatography.

The principle of this method is based on RP-HPLC, where the stationary phase is non-polar (a C18 column) and the mobile phase is a polar mixture of water and an organic solvent. The separation is driven by the differential partitioning of the analyte and any impurities between the mobile and stationary phases. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure efficient elution of the target analyte while providing excellent resolution from potential impurities with different polarities. The benzothiophene moiety of the molecule contains a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.

Materials, Reagents, and Instrumentation

Reagents and Chemicals

-

(6-Chloro-1-benzothiophen-2-yl)methanol reference standard (Purity ≥95%)[5][6]

-

Acetonitrile (HPLC grade or higher)

-

Methanol (HPLC grade or higher)

-

Formic acid (LC-MS grade, ≥99%)

-

Water, deionized and filtered (18.2 MΩ·cm)

Instrumentation and Consumables

-

HPLC system equipped with a binary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical column: C18 bonded silica column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane).

-

Analytical balance.

-

Volumetric flasks (Class A).

-

Pipettes (calibrated).

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity and ease of use.

| Parameter | Recommended Setting |

| Stationary Phase | C18 Reversed-Phase Column (4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |

| Elution Mode | Gradient Elution |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or λmax determined by DAD scan) |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Causality Behind Experimental Choices:

-

C18 Column: This is the workhorse of reversed-phase HPLC, providing excellent retention and separation for a wide range of moderately non-polar compounds like the target analyte.

-

Formic Acid: The addition of 0.1% formic acid to the mobile phase is crucial.[7] It controls the pH to ensure the analyte is in a single, non-ionized state and protonates residual silanol groups on the silica surface, which significantly reduces peak tailing and improves peak shape.[8]

-

Acetonitrile: Chosen as the organic modifier for its low viscosity, low UV cutoff, and excellent solvating power for a wide range of organic molecules.[7]

-

Gradient Elution: A gradient program provides a robust separation window, ensuring that early-eluting polar impurities are well-retained and late-eluting non-polar impurities are eluted efficiently within a reasonable timeframe, leading to sharper peaks and better sensitivity.[9]

-

Column Temperature Control: Maintaining a constant temperature of 30 °C minimizes fluctuations in retention time and ensures high reproducibility.[10]

Detailed Experimental Protocol

Mobile Phase Preparation

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly and degas before use.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly and degas before use.

Standard Solution Preparation

-

Stock Standard Solution (approx. 1 mg/mL): Accurately weigh approximately 10 mg of the (6-Chloro-1-benzothiophen-2-yl)methanol reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. Sonicate if necessary to ensure complete dissolution. This is your stock solution.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the 50:50 Acetonitrile/Water diluent. These will be used to construct the calibration curve.

Sample Preparation

-

Accurately weigh an appropriate amount of the sample to be analyzed into a volumetric flask.

-

Dissolve and dilute the sample with the 50:50 Acetonitrile/Water diluent to achieve a final concentration within the linear range of the calibration curve (e.g., ~25 µg/mL).

-

Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.

HPLC Analysis Workflow

-

System Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the column with the initial mobile phase conditions (40% B) for at least 15-20 minutes or until a stable baseline is achieved.

-